

Physical and chemical properties of triazinane triones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No.: B115944

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Triazinane-2,4,6-trione

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Triazinane-2,4,6-trione, commonly known as isocyanuric acid, is a heterocyclic compound that serves as a fundamental scaffold in various chemical applications.^{[1][2]} It is the cyclic trimer of cyanic acid.^[2] Industrially, it is a key precursor in the synthesis of disinfectants, bleaches, herbicides, and flame retardants.^{[2][3]} Its unique chemical behavior, particularly its tautomerism and ability to engage in supramolecular interactions, makes it a subject of significant interest in materials science and drug development. This guide provides a detailed overview of its core physical and chemical properties, supported by experimental data and methodologies.

Physical Properties

1,3,5-Triazinane-2,4,6-trione is an odorless, white crystalline solid.^{[2][4][5]} In aqueous solutions, it can form a dihydrate as colorless monoclinic prisms which effloresce in dry air.^[6]

Tabulated Physical Data

The following tables summarize the key quantitative physical properties of 1,3,5-triazinane-2,4,6-trione.

Table 1: General and Thermodynamic Properties

Property	Value	References
IUPAC Name	1,3,5-triazinane-2,4,6-trione	[1] [2]
Synonyms	Isocyanuric acid, Cyanuric acid	[1] [2] [4]
CAS Number	108-80-5	[2] [7]
Molecular Formula	C ₃ H ₃ N ₃ O ₃	[1] [2] [7]
Molecular Weight	129.07 g/mol	[1] [2] [7]
Melting Point	>320-360 °C (decomposes)	[1] [2] [7]
Density (anhydrous)	~1.75 - 1.80 g/cm ³	[2] [5] [6]
Bulk Density	800 - 850 kg/m ³	[8]
pKa ₁	6.88	[1] [2] [6] [9]
pKa ₂	11.40	[2] [6] [9]
pKa ₃	13.5	[2] [6] [9]

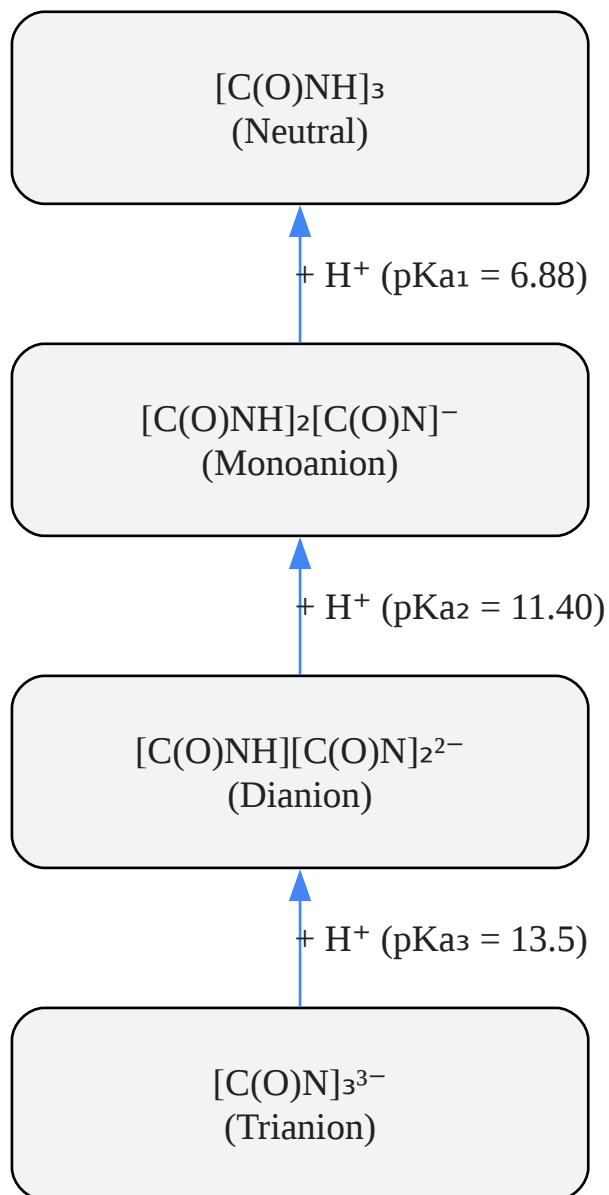
Table 2: Solubility Data

Solvent	Solubility Value	Temperature (°C)	References
Water	0.2 g / 100 g (0.2%)	25	[6][10]
Water	2.6 g / 100 g (2.6%)	90	[6][10][11]
Water	10.0 g / 100 g (10.0%)	150	[6][10]
Dimethyl Sulfoxide (DMSO)	17.4 g / 100 g (17.4%)	25	[1][5][6]
Dimethylformamide (DMF)	7.2 g / 100 g (7.2%)	25	[1][6][10]
Sulfuric Acid (98%)	14.1 g / 100 g (14.1%)	25	[5][6]
Hot Alcohols	Soluble	-	[1][6]
Pyridine	Soluble	-	[1][6]
Acetone	Insoluble / Slightly Soluble	Cold	[1][6][10]
Benzene	Insoluble / Slightly Soluble	Cold	[1][6][10]
Chloroform	Insoluble	Cold	[6][10]
Diethyl Ether	Insoluble / Slightly Soluble	Cold	[1][6][10]
Methanol	Insoluble	Cold	[6][10]

Chemical Properties and Reactivity

The chemical behavior of 1,3,5-triazinane-2,4,6-trione is dominated by its tautomeric nature and its acidity.

Tautomerism


The triazinane ring system exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 1,3,5-triazinane-2,4,6-trione (also called isocyanuric acid), and the lactim (enol) form, 1,3,5-triazine-2,4,6-triol (cyanuric acid).[\[2\]](#)[\[12\]](#)[\[13\]](#) In both the solid state and in

solution, the keto (trione) form is the predominant species.[2][6] The enol form, which has aromatic character, becomes more stable in basic solutions.[2][6]

Caption: Lactam-lactim tautomerism of the triazinane trione core.

Acidity and Deprotonation

As a weak tribasic acid, 1,3,5-triazinane-2,4,6-trione undergoes stepwise deprotonation in the presence of a base to form a series of cyanurate salts.[2] The dissociation constants (pK_a) quantify this process, indicating the formation of monoanionic, dianionic, and trianionic species as the pH increases.

[Click to download full resolution via product page](#)

Caption: Stepwise deprotonation pathway of 1,3,5-triazinane-2,4,6-trione.

Key Reactions

- Chlorination: A significant industrial reaction involves the chlorination of cyanuric acid to produce chlorinated isocyanurates, such as trichloroisocyanuric acid (TCCA). These derivatives are widely used as stable sources of chlorine for disinfection, particularly in swimming pools.[14]
- Addition Reactions: The compound readily dissolves in aqueous formaldehyde to form tris(hydroxymethyl) isocyanurate.[5] It can also undergo addition reactions with compounds containing double bonds, such as acrylonitrile.[5]
- Supramolecular Chemistry: 1,3,5-Triazinane-2,4,6-trione has a strong interaction with melamine, forming a highly insoluble and thermally stable complex known as melamine cyanurate.[2] This interaction, driven by extensive hydrogen bonding, is a classic example of supramolecular self-assembly.
- Thermal Decomposition: When heated above 320-350 °C, the compound decomposes, producing toxic fumes that include nitrogen oxides and cyanic acid.[1] The s-triazine ring itself is highly stable, resisting decomposition up to 550°C in some substituted derivatives. [15]

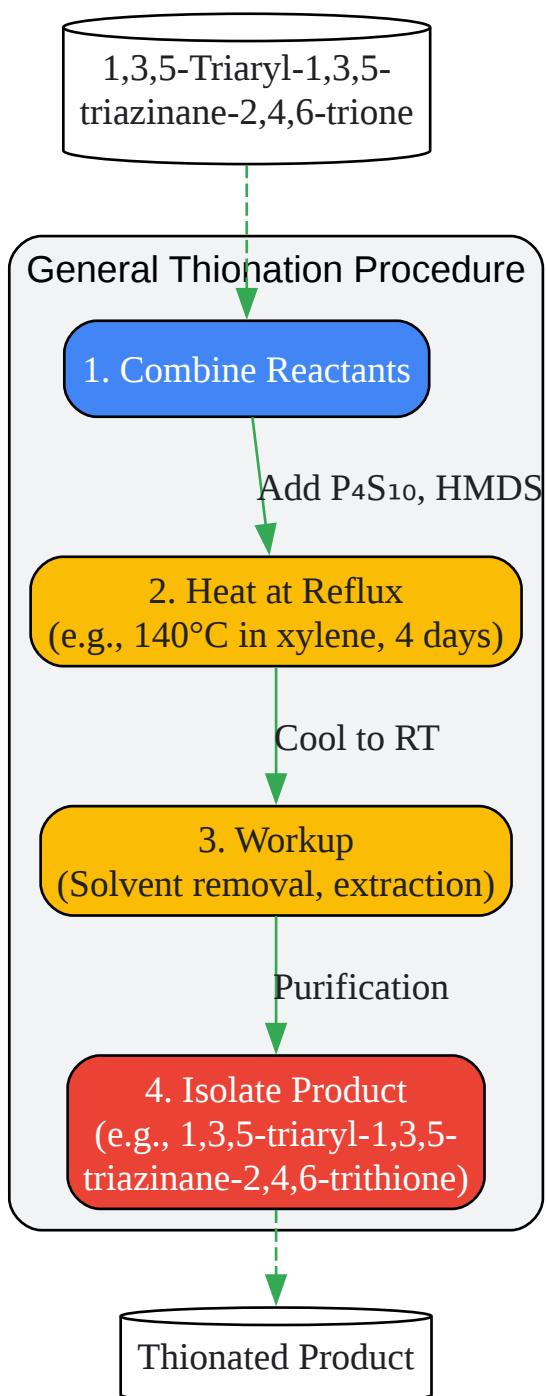
Experimental Protocols and Methodologies

Detailed, step-by-step protocols for determining the fundamental properties of a well-characterized compound like 1,3,5-triazinane-2,4,6-trione are typically found in standard analytical chemistry textbooks and pharmacopeial monographs. The following sections describe the principles of the key methodologies used for its characterization.

Determination of Physicochemical Constants

- Melting/Decomposition Point: The thermal behavior is typically analyzed using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range over which it melts or decomposes is

recorded. For this compound, a distinct melting point is not observed; instead, it undergoes decomposition at high temperatures.[1][2]


- **Solubility:** The equilibrium solubility is commonly determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent in a sealed flask. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
- **pKa Determination:** Potentiometric titration is a standard method. A solution of the compound is titrated with a standardized strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter. The pKa values are determined from the inflection points or half-equivalence points of the resulting titration curve.

Spectroscopic and Structural Analysis

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength. For 1,3,5-triazinane-2,4,6-trione, key absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and triazine ring vibrations are observed, confirming the predominant keto-form structure.[16][17]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy provides detailed information about the molecular structure.[18][19] The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field.[19] The chemical shifts, integration, and coupling patterns of the resulting spectra help to confirm the connectivity of atoms.
- **X-ray Crystallography:** This is the definitive technique for determining the three-dimensional atomic structure in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides precise bond lengths, bond angles, and crystal packing information, confirming the planar, hydrogen-bonded network structure of the trione tautomer in its crystalline form.[20][21]

Example Synthetic Workflow: Thionation

The triazinane trione core can be chemically modified. One such reaction is thionation, where the carbonyl oxygen atoms are replaced with sulfur. This is often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P_4S_{10}).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of triazinane trithiones.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 3. connectionchemical.com [connectionchemical.com]
- 4. shop.midamericanachemical.com [shop.midamericanachemical.com]
- 5. chemcess.com [chemcess.com]
- 6. Cyanuric Acid [drugfuture.com]
- 7. Cyanuric acid CAS#: 108-80-5 [m.chemicalbook.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. chembk.com [chembk.com]
- 10. Cyanuric acid 98 108-80-5 [sigmaaldrich.com]
- 11. cyanuric acid [chemister.ru]
- 12. researchgate.net [researchgate.net]
- 13. unitedchemical.com [unitedchemical.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 16. Cyanuric acid(108-80-5) IR Spectrum [chemicalbook.com]
- 17. Cyanuric acid [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Physical and chemical properties of triazinane triones]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115944#physical-and-chemical-properties-of-triazinane-triones>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com